Defined Synthetic Utility: Exclusive Precursor to DCAF16-Recruiting PROTAC MC-25B
FKBP12 Ligand-Linker Conjugate 1 is specifically engineered and validated for the synthesis of MC-25B, a second-generation DCAF16-based FKBP12 PROTAC. This conjugate is not a general-purpose building block; its ligand-linker structure was optimized in the context of MC-25B development, which exhibits improved proteome-wide selectivity compared to first-generation DCAF16-based PROTACs . In contrast, alternative conjugates such as FKBP12 Ligand-Linker Conjugate 2 are designated for synthesis of FKBP12 PROTAC FM4 , a degrader with distinct E3 ligase recruitment (likely CRBN-based) and uncharacterized degradation parameters. This exclusivity establishes FKBP12 Ligand-Linker Conjugate 1 as the sole defined precursor for accessing the MC-25B degradation profile.
| Evidence Dimension | Designated downstream PROTAC product |
|---|---|
| Target Compound Data | MC-25B (DCAF16-recruiting FKBP12 degrader) |
| Comparator Or Baseline | FKBP12 Ligand-Linker Conjugate 2 → FM4 (uncharacterized E3 ligase) |
| Quantified Difference | MC-25B DC50 = 0.35 µM, Dmax = 89%; FM4 degradation parameters not reported |
| Conditions | Synthetic application; cellular degradation assay for MC-25B |
Why This Matters
Procurement of this specific conjugate ensures the user can reproduce the exact degradation pharmacology of MC-25B, which is critical for studies requiring DCAF16-mediated nuclear FKBP12 degradation.
